molecular formula C15H15NO3 B14420447 N-Benzyl-N-hydroxy-2-methoxybenzamide CAS No. 85407-75-6

N-Benzyl-N-hydroxy-2-methoxybenzamide

Cat. No.: B14420447
CAS No.: 85407-75-6
M. Wt: 257.28 g/mol
InChI Key: SEBGERYRHIWYKC-UHFFFAOYSA-N
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Description

N-Benzyl-N-hydroxy-2-methoxybenzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methoxy group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-hydroxy-2-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically involves the following steps:

    Condensation Reaction: Benzoic acid is reacted with benzylamine in the presence of a catalyst.

    Hydroxyamination: The intermediate product undergoes hydroxyamination to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-N-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Benzyl-N-hydroxy-2-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

85407-75-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-benzyl-N-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-19-14-10-6-5-9-13(14)15(17)16(18)11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3

InChI Key

SEBGERYRHIWYKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)O

Origin of Product

United States

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